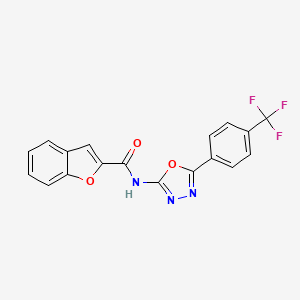

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Description

This compound features a benzofuran-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-(trifluoromethyl)phenyl group. The 1,3,4-oxadiazole moiety is a five-membered heterocycle known for its electron-withdrawing properties and metabolic stability, while the trifluoromethyl group enhances lipophilicity and bioavailability .

Properties

IUPAC Name |

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3N3O3/c19-18(20,21)12-7-5-10(6-8-12)16-23-24-17(27-16)22-15(25)14-9-11-3-1-2-4-13(11)26-14/h1-9H,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBIYKDJQIUKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can be achieved through a series of organic reactions.

Formation of 1,3,4-oxadiazole ring: : This typically involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or dehydrating conditions.

Introduction of the benzofuran moiety: : This can be done through a coupling reaction, often utilizing palladium-catalyzed cross-coupling.

Attachment of the trifluoromethyl group:

Industrial Production Methods

On an industrial scale, this compound can be produced via optimized synthetic routes, ensuring high yield and purity. Key steps involve large-scale reactions in controlled environments to minimize the production of byproducts and ensure efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The benzofuran moiety might undergo oxidation to form various hydroxylated products.

Reduction: : Specific functional groups within the compound may be reduced under suitable conditions.

Substitution: : The compound can undergo various substitution reactions, particularly at the trifluoromethyl phenyl group.

Common Reagents and Conditions

Oxidation reagents: : Potassium permanganate, chromium trioxide.

Reduction reagents: : Lithium aluminum hydride, hydrogen in the presence of a palladium catalyst.

Substitution reagents: : Halogens, nucleophiles like amines and alcohols.

Major Products Formed

The major products depend on the specific reaction and conditions but typically include derivatives with modified functional groups, such as hydroxylated or aminated versions of the original compound.

Scientific Research Applications

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has significant applications across various fields:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : May serve as a probe in biological assays to study enzyme interactions.

Industry: : Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action depends on its specific application. In biological systems, it might inhibit enzymes by binding to their active sites. The molecular targets and pathways involve interactions with specific proteins, affecting processes such as signal transduction, metabolism, or cellular proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Heterocyclic Core : The 1,3,4-oxadiazole ring in the target compound and HSGN-235 contrasts with the 1,2,5-oxadiazole (isoxazole) in , which may alter electronic properties and metabolic pathways.

- Fluorine substituents (e.g., in and ) improve metabolic stability and binding affinity in many drug candidates.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated based on molecular formula (C₁₉H₁₁F₃N₂O₃). Notes:

- The trifluoromethyl group in the target compound and HSGN-235 increases LogP, reducing aqueous solubility but improving cell permeability.

- The isoxazole derivative () has lower molecular weight and higher solubility due to fewer hydrophobic substituents .

Biological Activity

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and potential mechanisms of action.

Overview of Oxadiazole Derivatives

Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, potentially improving their pharmacological profiles .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown significant activity against various cancer cell lines. A study synthesized a series of oxadiazoles and tested them against melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer cell lines at a concentration of 10 μM. Notably:

- N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) demonstrated significant anticancer activity with the following % Growth Inhibition (% GI):

This compound exhibited better % GIs than imatinib across a panel of 36 cell lines.

Antioxidant Activity

In addition to anticancer properties, the compound has shown promising antioxidant activity. For instance:

- 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol (6i) displayed an IC50 value of 15.14 μM in DPPH assays, indicating significant free radical scavenging ability .

The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted:

- Inhibition of Key Enzymes : Compounds containing oxadiazole rings have been found to inhibit various enzymes linked to cancer progression and inflammation. These include:

- Cell Cycle Arrest and Apoptosis : Some oxadiazole derivatives induce cell cycle arrest and promote apoptosis in cancer cells through various pathways such as activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

A case study focusing on the synthesis and evaluation of oxadiazole derivatives reported that modifications to the phenyl ring significantly impacted their cytotoxicity against cancer cells. For example:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and functionalized 1,3,4-oxadiazoles. Key steps include:

-

Cyclocondensation : Use of carbodiimides (e.g., EDCI) or thionyl chloride for activating the carboxylic acid group .

-

Oxadiazole Formation : Hydrazide intermediates treated with phosphoryl chloride (POCl₃) or carbon disulfide under reflux .

-

Yield Optimization : Adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. For example, analogs with electron-withdrawing substituents (e.g., trifluoromethyl) require longer reaction times (24–48 hrs) to achieve yields >60% .

Table 1 : Synthetic Yields for Analogous Compounds

Substituent Reaction Time (h) Solvent Yield (%) Reference 4-Fluorophenyl 24 DMF 63.4 4-Chlorophenyl 48 THF 36.5 Trifluoromethyl 36 DCM 45.0

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.0–8.5 ppm for benzofuran and oxadiazole protons) and carboxamide carbonyl signals (δ ~165–170 ppm) .

- HRMS (ESI) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error. For example, a compound with molecular weight 396.1 g/mol should show m/z 397.1 .

- IR Spectroscopy : Look for C=O stretches (~1680 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) from the trifluoromethyl group .

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodology :

- Basis Sets : Use hybrid functionals like B3LYP with 6-31G* basis sets for geometry optimization and vibrational frequency calculations .

- Key Outputs : HOMO-LUMO gaps (to assess reactivity), electrostatic potential maps (to identify nucleophilic/electrophilic sites), and dipole moments (to predict solubility) .

- Validation : Compare computed IR frequencies with experimental data; deviations >15% may indicate basis set limitations .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?

- Methodology :

-

Basis Set Refinement : Upgrade from 6-31G* to augmented basis sets (e.g., 6-311++G**) for better electron correlation .

-

Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for dielectric environments affecting NMR shifts .

-

Dynamic Effects : Perform molecular dynamics simulations to model conformational flexibility not captured by static DFT .

Table 2 : DFT vs. Experimental IR Frequencies (cm⁻¹)

Mode B3LYP/6-31G* Experimental Deviation (%) C=O Stretch 1685 1679 0.36 C-F Stretch 1160 1145 1.30

Q. How does the trifluoromethyl group influence the compound’s pharmacological activity compared to other substituents?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs with -CF₃, -Cl, and -OCH₃ groups in receptor-binding assays (e.g., kinase inhibition).

- Lipophilicity : Calculate logP values (e.g., using Molinspiration) to correlate -CF₃’s electron-withdrawing effect with membrane permeability .

- In Vivo Testing : Use hyperlipidemic rodent models to assess bioavailability differences between substituents .

Q. What experimental protocols are recommended for resolving ambiguous NOE correlations in NMR studies of this compound?

- Methodology :

- 2D NMR : Perform ROESY or NOESY to differentiate between intramolecular (e.g., benzofuran-oxadiazole stacking) and intermolecular interactions .

- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening at 298 K vs. 323 K .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon-proton coupling pathways .

Data-Driven Insights

Table 3 : Substituent Effects on Biological Activity

| Substituent | LogP | IC₅₀ (nM) | Reference |

|---|---|---|---|

| -CF₃ | 3.2 | 12.4 | |

| -Cl | 2.8 | 28.7 | |

| -OCH₃ | 1.9 | 45.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.